2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid is an organic compound with the molecular formula C13H16INO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an iodophenyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent like sodium iodide (NaI) in the presence of an acid.
Formation of the acetic acid moiety: The acetic acid group is introduced through a carboxylation reaction using carbon dioxide (CO2) and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Trifluoroacetic acid: Used for deprotection of the Boc group.
Sodium iodide and iodine: Used for iodination.
Major Products Formed
Substituted phenyl derivatives: Formed through cross-coupling reactions.
Free amino acids: Formed after deprotection of the Boc group.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form various derivatives.
Biological Studies: Used in the study of enzyme interactions and protein modifications.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthesis, which can be removed to expose the amino group for further reactions. The iodophenyl group allows for easy substitution and coupling reactions, facilitating the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid
- (S)-2-{[(tert-butoxy)carbonyl]amino}-3-aminopropionic acid
- (S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-trityl-1H-imidazol-4-yl)propanamido}-2-methylpropanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in synthesis and research. The presence of the iodophenyl group makes it particularly suitable for cross-coupling reactions, while the Boc group provides temporary protection for the amino group during multi-step syntheses.
Properties
CAS No. |
1259984-95-6 |
---|---|
Molecular Formula |
C13H16INO4 |
Molecular Weight |
377.2 |
Purity |
95 |
Origin of Product |
United States |
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